molecular formula C6H10ClNS B1297786 1-(Thiophen-2-yl)ethan-1-amine hydrochloride CAS No. 171268-81-8

1-(Thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B1297786
M. Wt: 163.67 g/mol
InChI Key: CMCVTULVSCSWOB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of molecules with potential applications in optoelectronic devices. The compound features a thiophene ring, which is a sulfur-containing heterocycle that imparts unique electronic properties, making it valuable for various applications in electronics and materials science.

Synthesis Analysis

The synthesis of related thiophen-2-yl compounds has been explored in recent studies. For instance, the synthesis of N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was achieved through a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to form carbon-nitrogen bonds . This method involves the coupling of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine with 2-bromothiophene using tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate as catalysts .

Another synthetic route reported for a similar compound, 2-(thiophen-2-yl)ethanamine, involves a multi-step process starting with a Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination, reduction, and a Hoffman rearrangement to produce the final product .

Molecular Structure Analysis

The molecular structure of thiophen-2-yl compounds is characterized by spectroscopic techniques such as high-resolution mass spectrometry, 1H and 13C NMR, IR, and UV spectroscopy. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule .

Chemical Reactions Analysis

Thiophen-2-yl compounds can participate in various chemical reactions due to the reactive nature of the thiophene ring and the amine functionality. The Buchwald–Hartwig cross-coupling reaction is a prime example of how these compounds can be modified to create new carbon-nitrogen bonds, which is essential for the development of new materials and pharmaceuticals . The synthesis route involving condensation, amination, reduction, and rearrangement further illustrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophen-2-yl compounds are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's electronic properties, which are crucial for optoelectronic applications. The amine group can affect the compound's solubility, reactivity, and potential for forming salts, such as hydrochlorides, which can enhance the compound's stability and facilitate its handling and purification .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to "1-(Thiophen-2-yl)ethan-1-amine hydrochloride" includes the study of their crystal structures. Silva et al. (2014) reported on the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, a compound obtained by reducing the Schiff base N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diamine and then adding HCl solution. This study provides insights into the molecular arrangements that could influence the physical properties and reactivity of such compounds (Silva, Masciocchi, & Cuin, 2014).

Synthesis and Biological Activities

Another area of application is the synthesis of novel compounds for evaluating their biological activities. Gopi and Dhanaraju (2018) synthesized novel Mannich base derivatives involving 1-(thiophen 2-yl) ethanone and tested their anti-diabetic and anti-inflammatory activities. This research highlights the potential therapeutic applications of such compounds, showing significant reduction in blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).

Material Science and Polymer Chemistry

In material science, the derivatives of "1-(Thiophen-2-yl)ethan-1-amine hydrochloride" find applications in the synthesis of polymers with specific properties. Ha Tran Nguyen and Le-Thu T. Nguyen (2015) synthesized a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, via esterification, and subsequently electrochemically polymerized it. The resulting polymer demonstrated significant potential for use in electronic devices due to its distinct electrochemical properties (Ha Tran Nguyen & Le-Thu T. Nguyen, 2015).

Antiproliferative and Anticancer Activities

The exploration of antiproliferative and anticancer activities represents a significant application of these compounds. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, showing that these compounds could induce apoptotic cell death and potentially serve as effective agents in cancer therapy (Haridevamuthu et al., 2023).

Antinociceptive Activity

The antinociceptive activity of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides was also explored, indicating the potential for pain management applications. This study demonstrates the synthesis and evaluation of compounds for their ability to alleviate pain, showcasing the versatility of thiophene derivatives in medicinal chemistry (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-thiophen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVTULVSCSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)ethan-1-amine hydrochloride

CAS RN

171268-81-8
Record name 2-Thiophenemethanamine, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 1-(thiophen-2-yl)ethan-1-amine hydrochloride
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